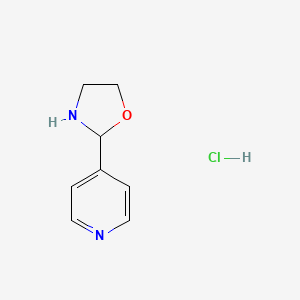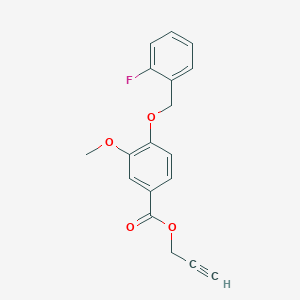
Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate typically involves a multi-step process. One common method involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the intermediate 4-((2-fluorobenzyl)oxy)-3-methoxybenzoic acid. This intermediate is then esterified with propargyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the fluorobenzyl group enhances its binding affinity and specificity, making it a potent inhibitor or modulator of certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate
- Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate
Uniqueness
Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the prop-2-yn-1-yl group and the fluorobenzyl group also contributes to its distinct properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H15FO4 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
prop-2-ynyl 4-[(2-fluorophenyl)methoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C18H15FO4/c1-3-10-22-18(20)13-8-9-16(17(11-13)21-2)23-12-14-6-4-5-7-15(14)19/h1,4-9,11H,10,12H2,2H3 |
InChI Key |
SLCNWQWANFXEDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




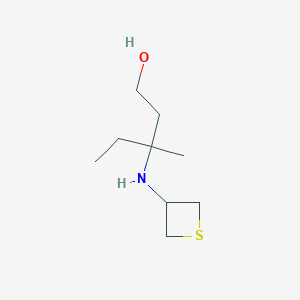
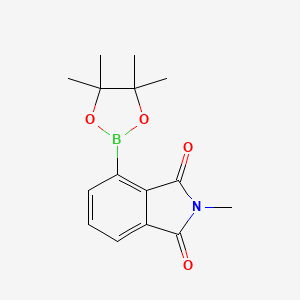
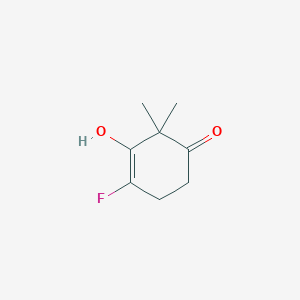
![7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009096.png)
![6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009102.png)
![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)

![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)
![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)
